(3-Methylbenzyl)(1-phenylethyl)amine

CAS No.: 356530-62-6

Cat. No.: VC2430335

Molecular Formula: C16H19N

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 356530-62-6 |

|---|---|

| Molecular Formula | C16H19N |

| Molecular Weight | 225.33 g/mol |

| IUPAC Name | N-[(3-methylphenyl)methyl]-1-phenylethanamine |

| Standard InChI | InChI=1S/C16H19N/c1-13-7-6-8-15(11-13)12-17-14(2)16-9-4-3-5-10-16/h3-11,14,17H,12H2,1-2H3 |

| Standard InChI Key | RIJGFBBPMPGCJT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CNC(C)C2=CC=CC=C2 |

| Canonical SMILES | CC1=CC(=CC=C1)CNC(C)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Molecular Structure

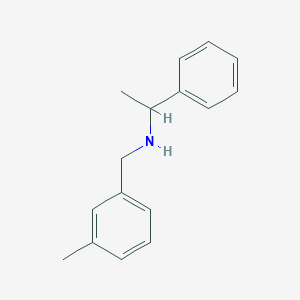

(3-Methylbenzyl)(1-phenylethyl)amine consists of a secondary amine where the nitrogen atom connects a 3-methylbenzyl group and a 1-phenylethyl group. Structurally, it is closely related to N-(3-methylbenzyl)-1-phenylethanamine hydrochloride (CAS: 1047652-32-3), which is the salt form of the same base structure. The molecular formula of the free base is C16H19N, with a calculated molecular weight of approximately 225.33 g/mol.

The structure features:

-

A phenyl ring attached to a chiral carbon bearing a methyl group

-

A 3-methylphenyl ring (with methyl at meta position) connected via a methylene bridge

-

A secondary amine nitrogen serving as the junction between these two components

Physical Properties

The physical properties of (3-Methylbenzyl)(1-phenylethyl)amine can be inferred from related compounds with similar structural features:

The compound likely exhibits optical activity due to the chiral center present in the 1-phenylethyl portion, similar to the optical rotation observed for (R)-(+)-N-Benzyl-1-phenylethylamine ([α]20/D +38°, neat) .

Chemical Properties

As a secondary amine, (3-Methylbenzyl)(1-phenylethyl)amine would exhibit typical chemical behavior for this functional class:

-

Basicity: Forms stable salts with acids, as evidenced by the existence of the hydrochloride salt form described in the literature.

-

Chirality: Contains a stereogenic center at the carbon adjacent to the phenyl ring in the phenylethyl portion, enabling potential applications in asymmetric synthesis.

-

Air sensitivity: Likely sensitive to oxidation based on properties of related compounds, suggesting storage requirements in sealed, dry conditions away from light .

-

Reactivity profile:

-

Acts as a nucleophile in substitution and addition reactions

-

Can be acylated at the nitrogen atom

-

Forms quaternary ammonium salts

-

Capable of coordination with metal ions, potentially useful in catalysis

-

Synthesis and Preparation Methods

Synthetic Routes

Several potential synthetic approaches exist for preparing (3-Methylbenzyl)(1-phenylethyl)amine:

-

Reductive Amination:

The most direct approach involves the condensation of 1-phenylethylamine with 3-methylbenzaldehyde, followed by reduction of the resulting imine. This approach parallels the synthesis of (R)-(+)-N-Benzyl-1-phenylethylamine from (R)-(+)-1-Phenylethylamine and benzaldehyde . -

Direct Alkylation:

"The synthesis of N-(3-methylbenzyl)-1-phenylethanamine hydrochloride typically involves the reaction of 1-phenylethylamine with 3-methylbenzyl chloride or a similar reagent, followed by hydrochloride salt formation. This process is common for preparing amine hydrochlorides." -

Catalytic Methods:

Modern approaches might employ transition metal catalysis for selective C-N bond formation between appropriate precursors, potentially offering advantages in stereoselectivity.

Laboratory Procedures

A general laboratory procedure for the synthesis via reductive amination would likely include:

-

Reaction of 1-phenylethylamine with 3-methylbenzaldehyde in the presence of a dehydrating agent or molecular sieves to form the imine intermediate.

-

Reduction using a mild reducing agent such as sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (NaBH(OAc)3) in an appropriate solvent (methanol or dichloromethane).

-

Purification steps including extraction, chromatography, and potentially crystallization.

-

Optional conversion to the hydrochloride salt by treatment with anhydrous HCl in an appropriate solvent.

This procedure would be analogous to methods used for preparing related compounds such as (R)-(+)-1-Phenylethylamine derivatives .

Applications and Research Findings

Chemical Applications

Beyond pharmaceutical applications, (3-Methylbenzyl)(1-phenylethyl)amine may find utility in:

-

Asymmetric Synthesis: The chiral 1-phenylethyl group could serve as a chiral auxiliary in stereoselective reactions, similar to other 1-phenylethylamine derivatives .

-

Ligand Development: The secondary amine functionality combined with aromatic rings makes this compound a potential ligand for coordination chemistry and catalysis applications.

-

Structure-Activity Relationship Studies: The specific substitution pattern allows for exploration of spatial and electronic effects in biological systems.

Current Research Status

-

Neurochemical Activities: Related phenethylamine derivatives have been studied for their interactions with various neurotransmitter systems .

-

Synthetic Methodologies: Development of efficient and stereoselective methods for preparing substituted benzylphenethylamines remains an active area of research .

-

Conformational Analysis: The presence of two aromatic rings connected by a flexible amine linkage presents interesting conformational properties that may influence biological activity.

Related Compounds and Structural Comparisons

Structural Analogs

Several structurally related compounds provide comparative context:

-

N-(3-methylbenzyl)-1-phenylethanamine hydrochloride (CAS: 1047652-32-3): The hydrochloride salt form of the target compound, with molecular formula C16H20ClN and molecular weight 261.79 g/mol.

-

1-Phenylethylamine (CAS: 618-36-0): A key building block for the target compound, with molecular formula C8H11N and molecular weight 121.18 g/mol .

-

(R)-(+)-N-Benzyl-1-phenylethylamine (CAS: 38235-77-7): Similar to the target compound but lacking the methyl substituent on the benzyl portion .

-

3-Methylphenethylamine (3MPEA): Contains a 3-methylphenyl group but with a different connectivity pattern than the target compound, known to activate the human trace amine associated receptor 1 (TAAR1) .

-

N-[(3-methylphenyl)methyl]-1-phenylbutan-1-amine: Contains an extended butyl chain rather than the ethyl group of the target compound .

Comparative Structure-Property Relationships

This comparative analysis highlights how subtle structural modifications can influence physical properties, chemical reactivity, and biological activity profiles among these related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume